molecular formula C13H10ClNO3 B2794150 2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid CAS No. 1469351-94-7

2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid

Cat. No.: B2794150
CAS No.: 1469351-94-7
M. Wt: 263.68
InChI Key: CZGMDZBXEWVRBJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid ( 1469351-94-7) is a high-purity chemical compound supplied for research and development purposes. This compound has a molecular formula of C13H10ClNO3 and a molecular weight of 263.68 g/mol . As a derivative of nicotinic acid (pyridine-3-carboxylic acid), this compound belongs to a class of heterocyclic scaffolds known for their significant versatility in medicinal and pesticide chemistry . Recent scientific studies highlight that novel pyridine-3-carboxylic acid-based pharmacophores are being investigated as promising dual anti-inflammatory and anti-hyperglycemic agents . Related structural analogs have demonstrated potent inhibitory activity against the α-amylase enzyme, a key therapeutic target for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus . Furthermore, pyridine-3-carboxamide analogs have shown remarkable efficacy in agricultural research, specifically in protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum . The presence of the 4-chlorobenzyl ether moiety in its structure may influence its binding affinity and interaction with biological targets. This product is intended for research use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGMDZBXEWVRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469351-94-7
Record name 2-[(4-chlorophenyl)methoxy]pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 2-chloropyridine-3-carboxylic acid.

    Etherification: 4-chlorophenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion, which then undergoes nucleophilic substitution with 2-chloropyridine-3-carboxylic acid to form the desired ether linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated purification systems can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid (Target) OCH₂(4-ClC₆H₄) C₁₃H₁₀ClNO₃ 263.67 Ether linkage, moderate lipophilicity
2-(4-Chlorophenylthio)pyridine-3-carboxylic acid S(4-ClC₆H₄) C₁₂H₈ClNO₂S 265.72 Thioether (higher lipophilicity, metabolic instability)
5-(4-Chlorophenyl)-6-(trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid CF₃ and OCH₂CF₃ (positions 2 and 6) C₁₅H₈ClF₆NO₃ 399.68 Fluorinated groups (enhanced stability, acidity)

Key Findings :

  • Ether vs.
  • Fluorinated Substituents : The compound in demonstrates enhanced metabolic stability and acidity (pKa reduction) from trifluoromethyl and trifluoroethoxy groups, critical for target binding in enzyme inhibition .
Functional Group Variations at Position 3

All compounds retain a carboxylic acid at position 3, enabling ionic interactions. However, substituent effects on acidity and solubility vary:

Compound Name pKa (Carboxylic Acid) Solubility (mg/mL) Notes
Target Compound ~3.1 (estimated) ~10 (aqueous buffer) Moderate solubility due to aromatic bulk
6-[(4-Chlorophenyl)amino]pyridine-3-carboxylic acid ~2.8 ~15 Amino group enhances solubility via H-bonding

Key Findings :

  • The amino-substituted analog () shows higher solubility than the target compound due to additional hydrogen-bonding capacity .
  • Fluorinated analogs () may exhibit lower solubility in aqueous media but improved bioavailability in lipid-rich environments .
Substituent Position and Steric Effects
  • 5- and 6-Position Substituents : The compound in has bulky groups at positions 5 and 6, which may sterically hinder interactions with biological targets compared to the target compound’s simpler 2-substituent .
  • Meta vs. Para Substitution : The 4-chlorophenyl group (para) in the target compound minimizes steric clash with the pyridine ring, unlike meta-substituted analogs, which could alter binding orientations.

Research Implications

  • Drug Design : The target compound’s ether linkage balances lipophilicity and solubility, making it suitable for oral bioavailability. Thioether analogs may require prodrug strategies to mitigate metabolic instability .
  • Fluorinated Derivatives : ’s fluorinated groups are valuable for targeting hydrophobic enzyme pockets but may require formulation adjustments due to poor aqueous solubility .
  • Amino-Substituted Analogs: The amino group in enhances solubility but may introduce susceptibility to enzymatic deamination, necessitating protective modifications .

Biological Activity

2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methoxy and a chlorophenyl group. Its chemical formula is C12H10ClNO3C_{12}H_{10}ClNO_3.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The methoxy group may also contribute to the compound's ability to interact with biological macromolecules, leading to changes in their activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar pyridine derivatives. For instance, derivatives of pyridine have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities typically range from 0.0039 to 0.025 mg/mL for related compounds .

CompoundTarget BacteriaMIC (mg/mL)
This compoundS. aureus0.025
This compoundE. coli0.020

Antimalarial Activity

The compound's structural analogs have been evaluated for antimalarial activity against Plasmodium falciparum. For example, compounds with similar functional groups exhibited IC50 values ranging from 250 nM to several micromolar concentrations against resistant strains . Although specific data on this compound is limited, its structural characteristics suggest potential efficacy against malaria.

Case Studies

  • Antibacterial Screening : A study evaluated various pyridine derivatives for their antibacterial properties, demonstrating that modifications in substituents significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the importance of electron-donating groups in enhancing antibacterial activity .
  • Antimalarial Research : In a comparative study involving multiple pyridine derivatives, researchers found that certain structural modifications led to enhanced antimalarial activity against P. falciparum, suggesting that similar modifications could be explored for this compound .

Safety and Toxicity

Preliminary toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on related pyridine derivatives indicated that while some exhibited potent biological activities, they also necessitated thorough biocompatibility evaluations using human cell lines to assess potential cytotoxic effects .

Q & A

Q. What are the key synthetic routes for 2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the chlorophenyl and pyridine moieties. X-ray crystallography (as demonstrated for structurally similar compounds) resolves stereochemical ambiguities, particularly the orientation of the methoxy group . Infrared (IR) spectroscopy validates the carboxylic acid functional group (stretching at 1680–1720 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) often arise from variations in assay conditions (pH, solvent polarity). A systematic approach involves:

Standardizing assay protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) .

Dose-response validation : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like kinase enzymes. Key steps:

Ligand preparation : Optimize protonation states of the carboxylic acid group at physiological pH .

Binding site analysis : Identify hydrophobic pockets accommodating the chlorophenyl group .

Free energy calculations : Use MM-GBSA to validate binding affinities .
Experimental validation via isothermal titration calorimetry (ITC) confirms computational predictions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Large-scale synthesis risks racemization at the pyridine-carboxylic acid junction. Mitigation strategies include:
  • Low-temperature crystallization : Prevents thermal degradation of chiral centers .
  • Chiral chromatography : Use amylose-based columns for enantiomer separation .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to track purity in real-time .

Contradictory Data Analysis

Q. Why do some studies report agrochemical activity while others emphasize pharmaceutical potential?

  • Methodological Answer : The chlorophenyl group confers broad bioactivity. In agrochemical studies, the compound inhibits fungal cytochrome P450 enzymes (e.g., CYP51), while in pharmaceuticals, it targets human kinases (e.g., EGFR). Divergent applications arise from assay design:
  • Agrochemical focus : Use plant-pathogen models (e.g., Fusarium spp.) and measure mycelial growth inhibition .
  • Pharmaceutical focus : Prioritize mammalian cell viability and kinase inhibition .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation .
  • Spill management : Neutralize with sodium bicarbonate (for carboxylic acid) and adsorb with vermiculite .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Structural and Functional Analogues

Q. How does substituting the chlorophenyl group with fluorophenyl affect bioactivity?

  • Methodological Answer : Fluorine’s electronegativity enhances membrane permeability but reduces steric bulk. For example, fluorophenyl analogs show 20% higher kinase inhibition but lower antifungal activity due to reduced hydrophobic interactions .

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